molecular formula C18H15N3O2S B14494715 N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline CAS No. 63326-07-8

N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline

Cat. No.: B14494715
CAS No.: 63326-07-8
M. Wt: 337.4 g/mol
InChI Key: HZNLHNMLUJUNOL-UHFFFAOYSA-N
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Description

N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline is a complex organic compound with a unique structure that includes a quinoline ring, a nitro group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline typically involves multiple steps, starting with the preparation of the quinoline ring The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
  • 4-Hydroxy-2-quinolones

Uniqueness

N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline is unique due to the presence of both the quinoline ring and the nitro group, which confer distinct chemical and biological properties

Properties

CAS No.

63326-07-8

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1-methylsulfanyl-2-nitro-2-quinolin-2-ylethenyl)aniline

InChI

InChI=1S/C18H15N3O2S/c1-24-18(19-14-8-3-2-4-9-14)17(21(22)23)16-12-11-13-7-5-6-10-15(13)20-16/h2-12,19H,1H3

InChI Key

HZNLHNMLUJUNOL-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C1=NC2=CC=CC=C2C=C1)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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